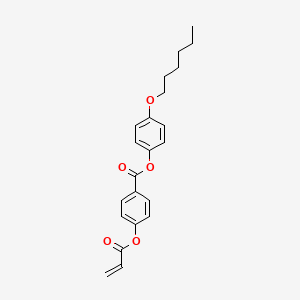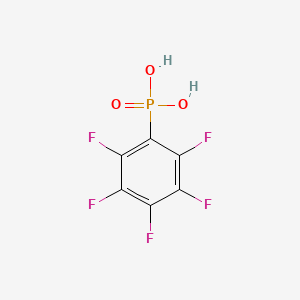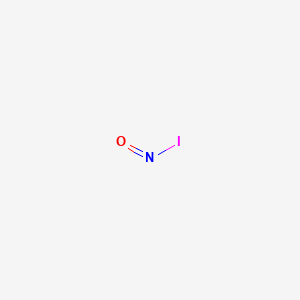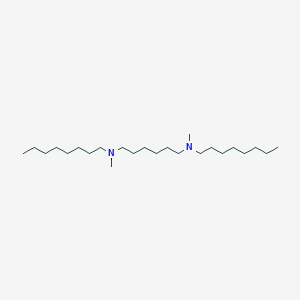silane CAS No. 59340-48-6](/img/structure/B14621063.png)
[(Ethylsulfanyl)(phenyl)methoxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-(ethylthio)benzyloxy)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzyloxy moiety, which is further substituted with an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(ethylthio)benzyloxy)trimethylsilane typically involves the reaction of benzyloxytrimethylsilane with an ethylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where benzyloxytrimethylsilane reacts with ethylthiolate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (alpha-(ethylthio)benzyloxy)trimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(alpha-(ethylthio)benzyloxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated benzyloxytrimethylsilane.
Substitution: Various substituted benzyloxytrimethylsilanes depending on the nucleophile used.
Scientific Research Applications
(alpha-(ethylthio)benzyloxy)trimethylsilane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (alpha-(ethylthio)benzyloxy)trimethylsilane involves its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The trimethylsilyl group provides stability to the molecule, while the benzyloxy and ethylthio groups offer sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- (Chloromethyl)trimethylsilane
- (Heptafluoropropyl)trimethylsilane
- (Iodomethyl)trimethylsilane
- (1-Ethoxycyclopropoxy)trimethylsilane
- (Dichloromethyl)trimethylsilane
- (Methoxymethyl)trimethylsilane
Uniqueness
(alpha-(ethylthio)benzyloxy)trimethylsilane is unique due to the presence of both benzyloxy and ethylthio groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other trimethylsilane derivatives, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
59340-48-6 |
|---|---|
Molecular Formula |
C12H20OSSi |
Molecular Weight |
240.44 g/mol |
IUPAC Name |
[ethylsulfanyl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20OSSi/c1-5-14-12(13-15(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
InChI Key |
JLTUAXWDFJFNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)

![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)





